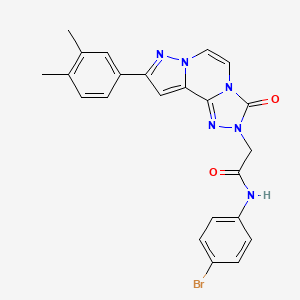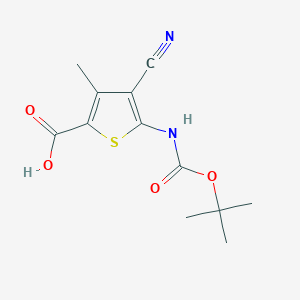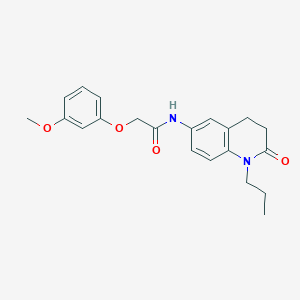
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Amide Compounds
Amide compounds derived from isoquinoline derivatives exhibit unique structural properties, such as the formation of gels or crystalline solids when treated with different acids. These structural aspects are crucial for understanding the compound's interactions and potential applications in materials science. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide was determined to have a parallel sheet structure, indicating potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
The synthesis of novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from compounds with similar functionalities demonstrates the compound's versatility in chemical synthesis. These synthetic pathways offer valuable insights into the development of new pharmaceuticals and agrochemicals, showcasing the compound's relevance in drug discovery and agricultural applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Applications in Biological Systems
Research on similar compounds has explored their metabolism in human and rat liver microsomes, indicating the potential biomedical implications of these compounds. Understanding the metabolic pathways can inform the development of safer and more effective pharmaceuticals by predicting potential metabolites and their biological activities (Coleman, Linderman, Hodgson, & Rose, 2000).
Insecticidal Activities
Compounds related to the query have been investigated for their insecticidal activities, suggesting potential applications in pest control. Such studies contribute to the search for new, environmentally friendly insecticides with specific target activities and minimal non-target effects (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Toxicity and Imaging in Biological Models
The synthesis and evaluation of tetrahydroquinoline derivatives for their toxicity and imaging capabilities in zebrafish embryos highlight the compound's potential in developmental biology and toxicology studies. These findings are crucial for understanding the compound's biological interactions and potential effects on living organisms (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJTEBJYZSAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

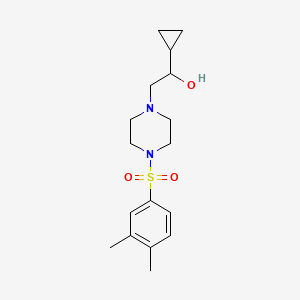

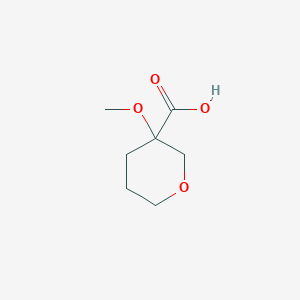
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)


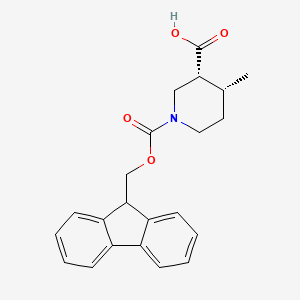

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)
![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)

![4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2934951.png)
